molecular formula C10H16F3NO2 B2903786 Tert-butyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate CAS No. 2248267-86-7

Tert-butyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate

Cat. No.: B2903786
CAS No.: 2248267-86-7
M. Wt: 239.238
InChI Key: LGQKFCQTRWSHPF-UHFFFAOYSA-N
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Description

Tert-butyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate: is a chemical compound with the molecular formula C10H16F3NO2 . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a trifluoromethyl group and a tert-butyl ester group. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with trifluoromethylating agents and tert-butyl esters. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products:

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted pyrrolidine derivatives

Scientific Research Applications

Chemistry: Tert-butyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate is used as a building block in organic synthesis. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability to the molecules it is incorporated into.

Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for investigating the interactions of trifluoromethylated molecules with biological targets.

Medicine: The compound is explored for its potential in drug discovery and development. Its structural features make it a candidate for designing new pharmaceuticals with improved pharmacokinetic properties.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, polymers, and specialty chemicals. Its reactivity and stability make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance binding affinity to proteins and enzymes, leading to modulation of their activity. The compound may also interact with cellular membranes, affecting their properties and influencing cellular processes.

Comparison with Similar Compounds

  • Tert-butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate
  • Tert-butyl 3-(trifluoromethyl)pyrrolidine-4-carboxylate

Comparison:

  • Tert-butyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate is unique due to the position of the trifluoromethyl group on the pyrrolidine ring. This positional difference can significantly impact the compound’s reactivity and interaction with biological targets.
  • The presence of the tert-butyl ester group also distinguishes it from other similar compounds, influencing its solubility and stability.

Properties

IUPAC Name

tert-butyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO2/c1-9(2,3)16-8(15)7-6(4-5-14-7)10(11,12)13/h6-7,14H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQKFCQTRWSHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C(CCN1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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